molecular formula C56H53Cl2N7O5 B611101 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide CAS No. 1186195-59-4

5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Cat. No.: B611101
CAS No.: 1186195-59-4
M. Wt: 975.0 g/mol
InChI Key: RNAPRXIZPJDYPH-UHFFFAOYSA-N
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Description

Tocrifluor 1117, commonly referred to as T1117, is a synthetic organic compound known for its fluorescent properties. It is a selective fluorescent ligand for the GPR55 receptor, which is part of the G-protein-coupled receptor (GPCR) family. T1117 is particularly useful in identifying the cellular location of cannabinoid receptors, including GPR55, in living tissues .

Mechanism of Action

Target of Action

Tocrifluor T1117 is a fluorescent form of the cannabinoid CB1 receptor antagonist AM251 . It is a selective fluorescent GPR55 ligand . The primary targets of Tocrifluor T1117 are the cannabinoid receptors, including GPR55 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

Tocrifluor T1117 interacts with its targets by binding to the cannabinoid receptors, including GPR55 . This interaction allows Tocrifluor T1117 to act as a potent tool for identifying the cellular location of cannabinoid receptors .

Biochemical Pathways

The interaction of Tocrifluor T1117 with cannabinoid receptors affects the endocannabinoid system’s biochemical pathways . This system is involved in various physiological processes.

Pharmacokinetics

It is known that tocrifluor t1117 is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The binding of Tocrifluor T1117 to cannabinoid receptors allows for the identification of the cellular location of these receptors . This can provide valuable information about the role of the endocannabinoid system in various physiological processes .

Action Environment

The action, efficacy, and stability of Tocrifluor T1117 can be influenced by various environmental factors. For instance, Tocrifluor T1117 is very stable under confocal laser excitation . Additionally, the compound’s fluorescent properties make it ideally suited for analyzing its binding in unfixed, thick biological specimens, such as blood vessels .

Biochemical Analysis

Biochemical Properties

Tocrifluor T1117 interacts with GPR55, a receptor that is activated by endogenous, plant, and synthetic cannabinoids . The nature of these interactions involves the binding of Tocrifluor T1117 to the GPR55 receptor, which is a part of the cannabinoid receptor group of G-protein-coupled receptors .

Cellular Effects

The cellular effects of Tocrifluor T1117 are primarily related to its interaction with the GPR55 receptor . By binding to this receptor, Tocrifluor T1117 can influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Tocrifluor T1117 involves its binding to the GPR55 receptor . This binding interaction can lead to changes in gene expression and can influence the activation or inhibition of enzymes .

Temporal Effects in Laboratory Settings

Tocrifluor T1117 is known to be very stable under confocal laser excitation . It has a good fluorescent yield and does not appear to be toxic . Over time, it continues to bind to similar sites as those recognized by other vasoactive fluorescent ligands for adrenergic receptors .

Metabolic Pathways

Given its interaction with the GPR55 receptor, it may be involved in cannabinoid-related metabolic pathways .

Transport and Distribution

Given its fluorescent properties, it may be possible to track its distribution using fluorescence microscopy or confocal microscopy .

Subcellular Localization

Tocrifluor T1117 is a potent tool for identifying the cellular location of cannabinoid receptors, including GPR55 in living tissues . Its subcellular localization and any effects on its activity or function could be determined using fluorescence-based receptor studies .

Preparation Methods

The synthesis of T1117 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the core structure: This involves the synthesis of the spiro[2-benzofuran-1,9’-xanthene] core.

    Functionalization: Introduction of dimethylamino groups and other functional groups to the core structure.

    Final assembly: Coupling of the functionalized core with other components to form the final T1117 molecule.

Industrial production methods for T1117 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

T1117 undergoes various chemical reactions, including:

    Oxidation: T1117 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on T1117.

    Substitution: T1117 can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

T1117 has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe to study the binding and activity of GPR55 receptors.

    Biology: Helps in identifying the cellular location of cannabinoid receptors in living tissues.

    Medicine: Potential applications in studying the role of GPR55 receptors in various diseases, including cancer and neurological disorders.

    Industry: Used in fluorescence microscopy and confocal microscopy for imaging applications

Comparison with Similar Compounds

T1117 is unique due to its selective binding to the GPR55 receptor and its fluorescent properties. Similar compounds include:

T1117 stands out due to its combination of selective GPR55 binding and fluorescence, making it a valuable tool in research applications.

Properties

IUPAC Name

5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAPRXIZPJDYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H53Cl2N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201098325
Record name 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

975.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-59-4
Record name 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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